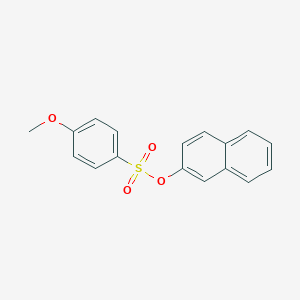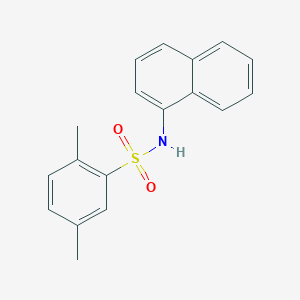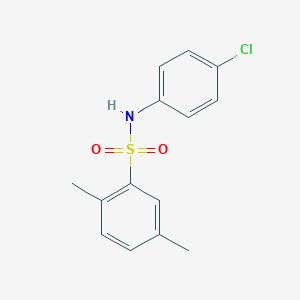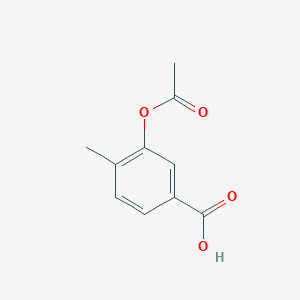
3-Acetoxy-4-methylbenzoic acid
概要
説明
3-Acetoxy-4-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetoxy group (-OCOCH3) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH)
科学的研究の応用
3-Acetoxy-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
Safety and Hazards
将来の方向性
The synthesized benzamide compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . They were also tested for their in vitro growth inhibitory activity against different bacteria . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-methylbenzoic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the esterification of 4-methylbenzoic acid with acetic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. This method also requires reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Acetoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-methylbenzoic acid and acetic acid. This reaction typically requires acidic or basic conditions.
Oxidation: The methyl group can be oxidized to form 3-acetoxy-4-carboxybenzoic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can yield 3-amino-4-methylbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.
Substitution: Ammonia or other nucleophiles, appropriate solvents such as ethanol or water.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and acetic acid.
Oxidation: 3-Acetoxy-4-carboxybenzoic acid.
Substitution: 3-Amino-4-methylbenzoic acid or other substituted derivatives.
類似化合物との比較
Similar Compounds
3-Acetoxy-2-methylbenzoic acid: Similar structure but with the acetoxy group at the 2-position.
4-Acetoxybenzoic acid: Lacks the methyl group.
3-Methyl-4-hydroxybenzoic acid: Hydroxy group instead of the acetoxy group.
Uniqueness
3-Acetoxy-4-methylbenzoic acid is unique due to the specific positioning of the acetoxy and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
3-acetyloxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCRYZIJVIJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626579 | |
| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-46-2 | |
| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

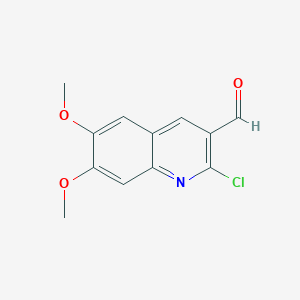





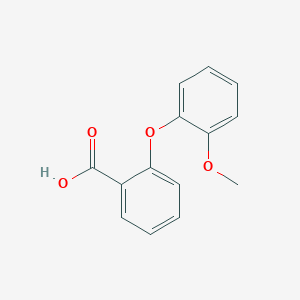

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
